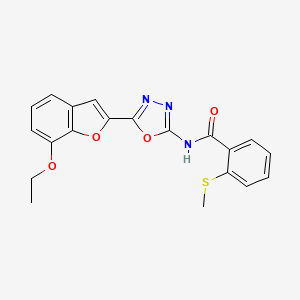

![molecular formula C9H8BrN3O2 B2725065 Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 619306-83-1](/img/structure/B2725065.png)

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

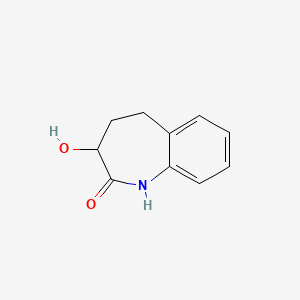

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H8BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-5H,2H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been used in site-selective cross-coupling reactions . These reactions involved the use of a wide range of terminal alkynes and resulted in the formation of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 270.09 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The scientific research on Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate mainly revolves around its synthesis and the exploration of its chemical properties. A novel approach was demonstrated for synthesizing Pyrazolo[4,3-d]pyrimidines from ethyl acylpyruvates, highlighting a method that could be applicable for the synthesis of this compound derivatives (Takei et al., 1979). Further research introduced novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, showcasing the versatility of pyrazolopyrimidine frameworks in synthesizing diverse compounds (Atta, 2011).

Reactivity and Applications

Investigations into the reactivity of pyrazolopyrimidines have led to the development of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, which exhibit potential as benzodiazepine receptor ligands, indicating the therapeutic relevance of these compounds (Bruni et al., 1994). The structural correction of a pyrazolo[1,5-a][1,3]diazepine derivative based on 13C NMR spectroscopy (Chimichi et al., 1993) further exemplifies the detailed chemical investigations conducted in this domain.

Anticancer and Anti-inflammatory Properties

Noteworthy is the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase agents, revealing the potential biomedical applications of these compounds (Rahmouni et al., 2016). This highlights the importance of this compound derivatives in developing new therapeutic agents.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been noted for their significant impact in medicinal chemistry

Mode of Action

The compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities . More studies are needed to elucidate the exact interactions of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate with its targets.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been associated with various biological activities

Result of Action

As a member of the pyrazolo[1,5-a]pyrimidine family, this compound may share some of the biological activities associated with these derivatives

Propriétés

IUPAC Name |

ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-4-13-8(12-7)6(10)5-11-13/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOZOQKGDLNIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=NN2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2724993.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide](/img/structure/B2724995.png)

![1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2724996.png)

![methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2724998.png)

![(2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2725001.png)

![butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2725002.png)